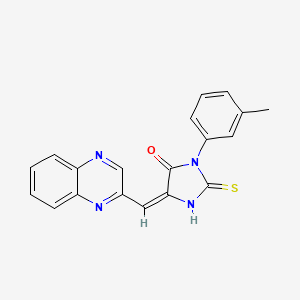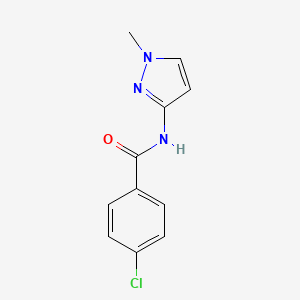![molecular formula C21H21N3O5 B10950555 5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)
5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE: is a complex organic compound with a unique structure that combines a furan ring, a pyridyl group, and a sec-butylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the sec-butylphenoxy group, and the attachment of the pyridyl group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sec-Butylphenoxy Group: This step may involve the reaction of a phenol derivative with a sec-butyl halide in the presence of a base.
Attachment of the Pyridyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and the sec-butyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Oxidized derivatives of the furan ring and sec-butyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and pyridyl groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-N-(5-NITRO-2-PYRIDYL)-2-FURAMIDE is unique due to the combination of its structural features, including the furan ring, the sec-butylphenoxy group, and the nitro-pyridyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[(4-butan-2-ylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-3-14(2)15-4-7-17(8-5-15)28-13-18-9-10-19(29-18)21(25)23-20-11-6-16(12-22-20)24(26)27/h4-12,14H,3,13H2,1-2H3,(H,22,23,25) |
InChI Key |
DOFYJKBSZQGAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B10950478.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10950497.png)
![1-butyl-6-cyclopropyl-N-(2,6-dibromo-4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10950499.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10950538.png)
![6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid](/img/structure/B10950543.png)
methanone](/img/structure/B10950545.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)

![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)

